3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
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Overview
Description
3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound characterized by the presence of fluorine atoms and a unique azetidinone ring structure
Scientific Research Applications
3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the azetidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 1-Benzoyl-3,3,3-trifluoroacetone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is unique due to its specific azetidinone ring structure and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring high stability and reactivity.
Properties
IUPAC Name |
3,3-difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F5NO/c17-15(18)13(10-6-8-11(9-7-10)16(19,20)21)22(14(15)23)12-4-2-1-3-5-12/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZEGQTSSDXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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